4-Methoxy-5-methylpicolinic acid 4-Methoxy-5-methylpicolinic acid
Brand Name: Vulcanchem
CAS No.: 1113102-00-3
VCID: VC8167386
InChI: InChI=1S/C8H9NO3/c1-5-4-9-6(8(10)11)3-7(5)12-2/h3-4H,1-2H3,(H,10,11)
SMILES: CC1=CN=C(C=C1OC)C(=O)O
Molecular Formula: C8H9NO3
Molecular Weight: 167.16

4-Methoxy-5-methylpicolinic acid

CAS No.: 1113102-00-3

Cat. No.: VC8167386

Molecular Formula: C8H9NO3

Molecular Weight: 167.16

* For research use only. Not for human or veterinary use.

4-Methoxy-5-methylpicolinic acid - 1113102-00-3

Specification

CAS No. 1113102-00-3
Molecular Formula C8H9NO3
Molecular Weight 167.16
IUPAC Name 4-methoxy-5-methylpyridine-2-carboxylic acid
Standard InChI InChI=1S/C8H9NO3/c1-5-4-9-6(8(10)11)3-7(5)12-2/h3-4H,1-2H3,(H,10,11)
Standard InChI Key OHHQLTUHTXAIMV-UHFFFAOYSA-N
SMILES CC1=CN=C(C=C1OC)C(=O)O
Canonical SMILES CC1=CN=C(C=C1OC)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 4-Methoxy-5-methylpicolinic acid consists of a pyridine ring substituted with a methoxy (-OCH3_3) group at position 4 and a methyl (-CH3_3) group at position 5. The carboxylic acid functional group at position 2 enhances its polarity and reactivity . The hydrochloride form introduces a chloride ion, altering its crystalline structure and solubility profile.

Key Structural Features:

  • Pyridine backbone: Provides aromaticity and stability.

  • Methoxy group: Electron-donating effects influence electronic distribution.

  • Methyl group: Steric effects modulate interaction with biological targets.

  • Carboxylic acid: Facilitates salt formation and hydrogen bonding.

Physicochemical Characteristics

The compound’s properties are critical for its handling and application in research:

PropertyValueSource
Molecular FormulaC8H9NO3\text{C}_8\text{H}_9\text{NO}_3
Molecular Weight167.16 g/mol
TPSA (Topological Polar Surface Area)59.42 Ų
LogP (Partition Coefficient)1.52
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bonds2

The hydrochloride form (CAS: 1376367-30-4) exhibits a molecular formula of C8H10ClNO3\text{C}_8\text{H}_{10}\text{ClNO}_3, with increased molecular weight (203.62 g/mol) due to the chloride counterion . Its SMILES notation, \text{O=C(C1=NC=C(C)C(OC)=C1)O.[H]Cl, reflects the protonation of the carboxylic acid group .

Synthesis and Manufacturing

Synthetic Pathways

While detailed protocols are proprietary, general approaches involve:

  • Functionalization of picolinic acid derivatives: Methoxy and methyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation .

  • Hydrochloride salt formation: Treatment with hydrochloric acid yields the water-soluble hydrochloride form, critical for industrial applications .

Challenges in Synthesis:

  • Regioselectivity: Ensuring precise substitution at positions 4 and 5 requires careful control of reaction conditions.

  • Purification: Chromatographic techniques are essential to isolate the pure compound from byproducts .

Industrial Production

The compound is produced in batches, with typical purity ≥95% . Storage recommendations include sealing under dry conditions at 2–8°C to prevent degradation .

Biological Activities and Mechanisms

Agrochemical Applications

Research highlights its role as a precursor in herbicide development, leveraging its ability to modify plant growth regulators .

Industrial and Research Applications

Pharmaceutical Intermediate

The hydrochloride form is utilized in synthesizing small-molecule drugs, particularly those targeting neurological disorders .

Material Science

Its aromatic structure contributes to ligand design in catalytic systems, enhancing metal-organic framework (MOF) stability .

Structural Analogs and Comparative Analysis

Key Analogues

CompoundMolecular FormulaDistinct Features
5-Methylpicolinic AcidC7H7NO2\text{C}_7\text{H}_7\text{NO}_2Lacks methoxy group; simpler structure.
4-Hydroxy-3-methylpicolinic AcidC7H7NO3\text{C}_7\text{H}_7\text{NO}_3Hydroxyl group instead of methoxy; altered solubility.
Isoquinoline-3-carboxylic AcidC9H7NO2\text{C}_9\text{H}_7\text{NO}_2Larger aromatic system; increased hydrophobicity.

Impact of Substituents

The methoxy group in 4-Methoxy-5-methylpicolinic acid enhances electron density, facilitating interactions with biological targets compared to hydroxyl or unsubstituted analogs.

Recent Advances and Future Directions

Innovations in Synthesis

Recent efforts focus on green chemistry approaches, such as catalytic methylation using ionic liquids, to improve yield and reduce waste .

Unexplored Therapeutic Areas

Potential applications in oncology, leveraging its ability to modulate kinase activity, warrant further investigation.

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